molecular formula C22H25NO6 B5216924 diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate

diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate

Cat. No. B5216924
M. Wt: 399.4 g/mol
InChI Key: BCWPZYYJPXVTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate, also known as BMM, is a synthetic compound that has gained a lot of attention in scientific research due to its potential applications in various fields. BMM is a malonic ester derivative that contains a benzoylamino group and a 4-methylphenoxy group. In

Scientific Research Applications

Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been shown to have anticancer, antifungal, and antibacterial properties. diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has also been studied for its potential use as an insecticide and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organism. In cancer cells, diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been found to have a number of biochemical and physiological effects. In vitro studies have shown that diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate can induce apoptosis (programmed cell death) in cancer cells, inhibit fungal and bacterial growth, and act as a potent antioxidant. diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has also been found to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate is also highly reactive and can be difficult to work with due to its sensitivity to air and moisture. Additionally, diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has a short half-life and can degrade quickly in biological systems, which can limit its use in vivo.

Future Directions

There are several future directions for diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate research. One area of interest is the development of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another area of research is the use of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate as a catalyst in organic reactions, which could have significant implications for the field of organic chemistry. Additionally, further research is needed to fully understand the mechanism of action of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate and its potential applications in other areas of scientific research.

Synthesis Methods

Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate can be synthesized through a multistep reaction process that involves the condensation of malonic ester with benzoyl chloride, followed by the reaction of the resulting product with 4-methylphenol and then with benzylamine. The final product is obtained through the esterification of the resulting intermediate with diethyl sulfate. The synthesis of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate is a relatively complex process that requires careful attention to detail and proper handling of reagents.

properties

IUPAC Name

diethyl 2-(benzamidomethyl)-2-(4-methylphenoxy)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-4-27-20(25)22(21(26)28-5-2,29-18-13-11-16(3)12-14-18)15-23-19(24)17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWPZYYJPXVTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CNC(=O)C1=CC=CC=C1)(C(=O)OCC)OC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(benzamidomethyl)-2-(4-methylphenoxy)propanedioate

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